molecular formula C13H16N2 B2693149 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine CAS No. 2228619-73-4

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine

Cat. No.: B2693149
CAS No.: 2228619-73-4
M. Wt: 200.285
InChI Key: DKUWJXNSOCBEAD-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine () is a synthetic organic compound with a molecular formula of C13H16N2 and a molecular weight of 200.3 g/mol . It features a cyclobutane ring centrally linked to both an aminomethyl indole group and an amine functional group. This structure makes it a valuable intermediate in medicinal chemistry, particularly in the design of novel bioactive molecules. The indole moiety is a "privileged structure" in pharmaceutical development, frequently found in compounds that interact with a wide range of biological targets . The cyclobutane ring is increasingly used in drug candidates for its unique three-dimensional, puckered structure, which provides conformational restriction. This restriction can reduce the entropic penalty upon binding to a target protein and lead to improved potency and metabolic stability . The strained ring system, with its longer C-C bonds, can also serve as a strategic spacer to direct key pharmacophore groups in three-dimensional space . This compound serves as a key building block for researchers, especially in the field of anticancer drug discovery. Molecular hybrids incorporating indole and other aromatic systems are a established strategy for developing tubulin polymerization inhibitors, which are investigated as potential treatments for various cancers, including cervical, breast, and colon carcinomas . As a versatile synthetic intermediate, this compound is intended for use in constructing more complex molecules for high-throughput screening and hit-to-lead optimization campaigns. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-indol-3-ylmethyl)cyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-13(6-3-7-13)8-10-9-15-12-5-2-1-4-11(10)12/h1-2,4-5,9,15H,3,6-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUWJXNSOCBEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine typically involves the reaction of indole derivatives with cyclobutanone derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, which facilitate the formation of the indole-cyclobutane bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .

Scientific Research Applications

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the cyclobutanamine structure can modulate the compound’s overall activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The following table compares 1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine with key structural analogs, highlighting differences in substituents, molecular properties, and inferred bioactivity:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Characteristics References
This compound Cyclobutane, indolylmethyl C₁₃H₁₆N₂ 200.28 Conformational rigidity from cyclobutane; potential serotonin receptor interaction
N-(1H-Indol-3-ylmethyl)-1-phenylethanamine Phenylethyl, indolylmethyl C₁₇H₁₈N₂ 250.34 Increased lipophilicity due to phenyl group; possible CNS activity
Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine Cyclopropyl, methoxypropyl C₁₆H₂₂N₂O 258.37 Higher rigidity (cyclopropane) and polarity (methoxy); improved metabolic stability
1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride Triazole, cyclobutane C₆H₁₁ClN₄ 174.63 Heterocyclic substituent; hydrochloride salt enhances solubility
N-(1H-Indol-3-ylmethyl)butan-2-amine Butan-2-amine, indolylmethyl C₁₃H₁₈N₂ 202.30 Linear chain increases flexibility; possible reduced target specificity

Key Structural and Functional Differences

  • Cyclobutane vs.
  • Indole vs. Heterocyclic Substituents : The indole group’s aromaticity and hydrogen-bonding capacity contrast with triazole () or benzoxazole () substituents, which may alter binding affinity in enzyme inhibition.
  • Amine Modifications : The primary amine in the target compound differs from secondary amines (e.g., N-benzyl-N-methyl in ), affecting basicity and membrane permeability.

Research Findings and Inferred Bioactivity

Pharmacological Potential

  • Serotonin Receptor Modulation : The indole moiety is structurally analogous to tryptamine derivatives, suggesting possible interactions with serotonin (5-HT) receptors .
  • Kinase Inhibition : Cyclobutane-containing compounds are explored in kinase inhibitors due to their ability to mimic ATP’s adenine binding pocket. The rigidity of the cyclobutane may enhance selectivity .

Physicochemical Properties

  • Solubility : The primary amine may improve aqueous solubility relative to N-methylated analogs (e.g., ), though hydrochloride salts (e.g., ) are more soluble.

Biological Activity

1-(1H-Indol-3-ylmethyl)cyclobutan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a cyclobutane ring via a methylene bridge. Its molecular formula is C10H12N2C_{10}H_{12}N_2, and it has a molecular weight of approximately 160.22 g/mol. The presence of both the indole and cyclobutane structures suggests potential interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The indole structure is known for its ability to bind to serotonin receptors, which may influence neurotransmitter systems involved in mood regulation and anxiety.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially affecting metabolic pathways related to cancer and bacterial infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (µg/mL)Target Organism
This compound16MRSA
Control (Vancomycin)1MRSA

This data indicates that the compound exhibits significant antimicrobial potential, warranting further investigation into its mechanism and efficacy in clinical settings .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways associated with cell survival and proliferation.

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver Cancer)12Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)15Cell cycle arrest at G2/M phase

These findings suggest that this compound may be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indole or cyclobutane moieties can significantly affect biological activity. For example, substituting different functional groups on the indole ring has been shown to enhance antimicrobial potency while maintaining low cytotoxicity.

Key Findings from SAR Studies:

  • Substituted Indoles : Variants with halogen substitutions on the indole ring exhibited improved activity against bacterial strains.
  • Cyclobutane Modifications : Alterations to the cyclobutane ring can influence binding affinity and selectivity for target proteins.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on MRSA Inhibition : A high-throughput screening identified this compound as one of the top candidates for inhibiting MRSA growth, with subsequent assays confirming its MIC values.
  • Cancer Cell Line Evaluation : In a series of experiments involving various cancer cell lines, the compound demonstrated selective toxicity towards tumor cells compared to normal cells, highlighting its therapeutic potential.

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